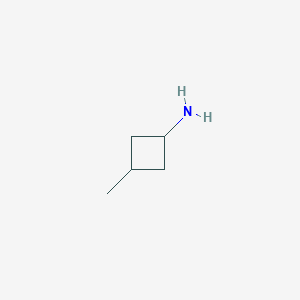

3-Methylcyclobutan-1-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-2-5(6)3-4/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHDRVDLNQEOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634901 | |

| Record name | 3-Methylcyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89381-06-6, 20826-77-1 | |

| Record name | 3-Methylcyclobutanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89381-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylcyclobutan 1 Amine and Its Derivatives

Approaches to Cyclobutane (B1203170) Ring Construction

The formation of the four-membered carbocycle is a significant challenge in organic synthesis due to inherent ring strain. acs.org Several key strategies have been developed to address this, including intramolecular cyclizations, cycloaddition reactions, and specific reactions involving enamines.

Cyclization Reactions

Intramolecular cyclization provides a direct method for forming the cyclobutane ring from acyclic precursors. These reactions typically involve the formation of a carbon-carbon bond within a single molecule to close the ring. For instance, derivatives of 3-methyl-1-butanol can be induced to cyclize under acidic conditions. Another established approach begins with dicarboxylic acids or their derivatives, where cyclization can be prompted by heat or catalytic action. smolecule.com A notable synthesis of a trans-3-amino-1-methylcyclobutanol derivative starts with 3-benzyloxy-1-cyclobutanone, which undergoes a Grignard reaction with methylmagnesium chloride (MeMgCl) to form the cyclobutanol (B46151) ring system, demonstrating a functionalization-assisted cyclization approach. tandfonline.com

| Starting Material | Reagents/Conditions | Product | Reference |

| 3-Benzyloxy-1-cyclobutanone | MeMgCl, THF, -30°C | cis-3-Benzyloxy-1-methylcyclobutan-1-ol | tandfonline.com |

| 3-Oxocyclobutane carboxylic acid | MeMgCl, THF, -32°C | (cis)-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |

| Dicarboxylic acid derivatives | Heat or catalyst | Cyclobutane derivatives | smolecule.com |

Reactions of Isobutenylamines Leading to Cyclobutanes

A specific class of reactions for forming cyclobutanes involves the cycloaddition of isobutenylamines with electrophilic olefins. acs.orgacs.orgnih.gov Enamines, such as N,N-dimethylisobutenylamine, react with electron-poor alkenes like diethyl maleate (B1232345), acrylonitrile, or β-unsaturated sulfones to yield cyclobutane derivatives. acs.orgresearchgate.net In a typical reaction, N,N-dimethylisobutenylamine reacts with diethyl maleate, initially causing isomerization of the maleate to fumarate, followed by refluxing to form diethyl 4-dimethylamino-3,3-dimethyl-1,2-cyclobutanedicarboxylate. acs.org These reactions are sensitive to steric effects. researchgate.net The resulting cyclobutane can be further transformed; for instance, quaternization followed by base-induced elimination can lead to cyclobutene (B1205218) derivatives. acs.org This pathway provides a route to highly substituted cyclobutanes that can serve as precursors to various derivatives. acs.orgresearchgate.net

| Enamine | Electrophilic Olefin | Conditions | Product | Reference |

| N,N-Dimethylisobutenylamine | Diethyl maleate | Reflux (110°C to 170°C) | Diethyl 4-dimethylamino-3,3-dimethyl-1,2-cyclobutanedicarboxylate | acs.org |

| Enamines | Acrylonitrile, β-unsaturated sulfones | Varies | Cyclobutane derivatives | acs.org |

| N,N-Dimethylisobutenylamine | Trisubstituted electron-poor olefins | Cycloaddition, quaternization, elimination | Electronegatively substituted bicyclobutanes | researchgate.net |

Introduction of the Amine Functionality

Once the cyclobutane skeleton is established, the next critical phase is the introduction of the amine group to yield the target compound or its derivatives. Key methods for this transformation include reductive amination and rearrangement reactions of carboxylic acid derivatives.

Reductive Amination Strategies

Reductive amination is a highly effective one-pot method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com In the context of 3-Methylcyclobutan-1-amine synthesis, this strategy typically starts with a 3-methylcyclobutanone precursor. The ketone reacts with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent is crucial; NaBH₃CN is particularly useful as it can selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com This method is versatile and widely used in both laboratory and industrial settings to produce primary, secondary, and tertiary amines with high yield and purity. nih.gov

| Ketone Precursor | Amine Source | Reducing Agent | Key Conditions | Reference |

| Cyclobutanone (B123998) derivatives | Methylamine (B109427) | NaBH₄ | 0–25°C, Ethanol/THF | |

| 3-Methylcyclohex-2-en-1-one | Various amines | Imine Reductases (IReds), NADPH | Biocatalytic cascade | nih.gov |

| Cyclobutanone derivative | Ammonia or amine source | Reduction (e.g., hydrogenation) | Controlled conditions |

Modified Curtius Rearrangement Protocols

The Curtius rearrangement provides an alternative route to primary amines from carboxylic acids. nih.govwikipedia.orgorganic-chemistry.org The classical reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the amine. wikipedia.orgorganic-chemistry.org Modified, one-pot versions of this rearrangement are often preferred for their milder conditions and operational simplicity. nih.gov A prominent modified protocol uses diphenylphosphoryl azide (DPPA) to directly convert a carboxylic acid into an isocyanate, which can then be trapped by a nucleophile. tandfonline.comnih.gov For example, a synthesis of a trans-3-amino-1-methylcyclobutanol involved converting a cyclobutane carboxylic acid derivative to a carbamate (B1207046) using DPPA in the presence of an alcohol; the carbamate was subsequently hydrolyzed to the free amine. nih.gov This method is valued for its tolerance of various functional groups and the retention of stereochemistry at the migrating carbon, making it suitable for the synthesis of complex and chiral amines. nih.govnih.gov

| Carboxylic Acid Precursor | Reagents | Intermediate | Final Product (after trapping/hydrolysis) | Reference |

| 3-Methylenecyclobutane-1-carboxylic acid | (Not specified, Hoffman rearrangement) | (Intermediate amine) | trans-3-Amino-1-methylcyclobutan-1-ol (after further steps) | tandfonline.com |

| Pyrrolidine (B122466) carboxylic acid derivative | DPPA, Et₃N, tBuOH | Boc-protected amine | 3-Phenyl-3-pyrrolidinamine (after deprotection) | nih.gov |

| General carboxylic acid | Acyl halide, azide salt; then heat | Isocyanate | Primary amine | organic-chemistry.org |

| α-Alkoxy acid | (via acyl azide) | Isocyanate | α-Alkoxy Teoc-carbamate | nih.gov |

Amination of Cyclobutene Derivatives

The amination of cyclobutene derivatives represents a direct approach to introduce an amine functionality onto a pre-formed four-membered ring. While specific examples detailing the direct amination of 3-methylcyclobutene (B14740577) to yield this compound are not extensively documented in the provided search results, the general principles of alkene amination can be applied. These reactions typically involve the addition of an amine or an amine equivalent across the double bond of the cyclobutene.

Methodologies for the amination of alkenes that could be conceptually applied to cyclobutene derivatives include:

Hydroamination: This involves the direct addition of an N-H bond across the C=C double bond. This can be catalyzed by alkali metals, alkaline earth metals, or transition metal complexes.

Aminomercuration-demercuration: This two-step process involves the reaction of the alkene with a mercury(II) salt in the presence of an amine, followed by reductive demercuration.

Transition-metal catalyzed amination: Catalysts based on palladium, rhodium, and other transition metals can facilitate the addition of amines to alkenes.

The regioselectivity and stereoselectivity of these reactions would be crucial in determining the final product, and would be influenced by the nature of the catalyst, the amine, and the reaction conditions.

Stereoselective Synthesis of this compound Derivatives

The presence of multiple stereocenters in this compound (cis and trans isomers, and enantiomers thereof) necessitates the development of stereoselective synthetic methods. Controlling the three-dimensional arrangement of the methyl and amino groups on the cyclobutane ring is critical, as different stereoisomers can exhibit distinct biological activities and physical properties. tutorchase.com

Diastereoselective Approaches

Diastereoselective synthesis aims to preferentially form one diastereomer over another. For this compound, this translates to the selective formation of either the cis or trans isomer.

One common strategy involves the diastereoselective reduction of a 3-methylcyclobutanone precursor. The facial selectivity of the reduction of the ketone can be influenced by the directing effect of the existing methyl group. For instance, the reduction of 3-methylcyclobutanone can lead to a mixture of cis- and trans-3-methylcyclobutanol, which can then be converted to the corresponding amines. The ratio of these diastereomers depends on the steric bulk of the reducing agent and the reaction conditions.

Another approach involves the cycloaddition of bicyclo[1.1.0]butanes with reagents like triazolinedione or nitrosoarenes. rsc.org Subsequent cleavage of the N-N or N-O bonds in the cycloadducts can yield cyclobutane derivatives with cis-1,3-heteroatom substitutions, providing a pathway to diastereomerically enriched precursors for this compound. rsc.org

A study on the synthesis of polysubstituted cyclopropanecarbonitriles through palladium-catalyzed cyanoesterification of cyclopropenes reported excellent diastereoselectivities (>20:1 dr). organic-chemistry.org While this applies to cyclopropanes, similar principles of catalyst control could be explored for diastereoselective functionalization of cyclobutane systems.

Enantioselective Methodologies

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is particularly important in pharmaceutical applications where often only one enantiomer is therapeutically active.

One established method for achieving enantioselectivity is through the use of chiral catalysts or auxiliaries. For instance, asymmetric hydrogenation or reductive amination of a suitable prochiral precursor, such as 3-methylcyclobutanone or a cyclobutene derivative, using a chiral catalyst can lead to the formation of an enantiomerically enriched product. Research into biocatalysts, like imine reductases (IREDs) and ene-reductases (EReds), has shown promise in the stereoselective synthesis of cyclic amines. nih.gov These enzymes can exhibit high levels of enantioselectivity and diastereoselectivity, offering a green and efficient alternative to traditional chemical catalysts. nih.gov

A dual-enzyme system combining an ERed and an IRed has been used to synthesize all four possible stereoisomers of certain cyclic amines with excellent diastereomeric and enantiomeric ratios. nih.gov This highlights the potential of biocatalysis for accessing specific stereoisomers of this compound derivatives.

Influence of Reaction Conditions on Stereoisomer Formation

The outcome of a stereoselective reaction is highly dependent on the reaction conditions. numberanalytics.comnumberanalytics.com Factors such as temperature, solvent, pressure, and the nature of the catalyst and reagents can significantly influence the ratio of stereoisomers formed. tutorchase.comnumberanalytics.com

Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, often leading to higher stereoselectivity. numberanalytics.com Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable isomer, resulting in a mixture of products.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of transition states and intermediates, thereby influencing the stereochemical course of the reaction.

Catalyst/Reagent: The steric and electronic properties of the catalyst or reagent play a crucial role in determining the stereochemical outcome. numberanalytics.com In catalytic reactions, the structure of the ligand coordinated to the metal center is often the primary determinant of stereoselectivity.

For example, in the reductive amination of 3-methylcyclobutanone, the choice of reducing agent and the pH of the reaction medium can impact the diastereomeric ratio of the resulting amine. wikipedia.org Similarly, in catalytic hydrogenations, the choice of catalyst (e.g., palladium on carbon, Wilkinson's catalyst) can lead to different stereoisomers. pearson.com

Synthesis from Key Precursors

Derivatization of 3-Methylcyclobutan-1-one (B185946)

3-Methylcyclobutan-1-one is a readily available and versatile precursor for the synthesis of this compound and its derivatives. biosynth.com The primary transformation involves the conversion of the ketone functionality into an amine.

Reductive Amination: This is a widely used and efficient one-pot method for converting ketones to amines. wikipedia.orglibretexts.org The reaction involves the initial formation of an imine or enamine intermediate by reacting 3-methylcyclobutan-1-one with an amine (e.g., ammonia, a primary amine, or a secondary amine), followed by in-situ reduction. wikipedia.orgmasterorganicchemistry.com

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN) wikipedia.orgmasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

Sodium borohydride (NaBH₄) masterorganicchemistry.com

Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Pd/C) wikipedia.org

The choice of the amine and the reducing agent, along with the reaction conditions, determines the nature of the final amine product (primary, secondary, or tertiary) and can influence the stereochemical outcome. For instance, reacting 3-methylcyclobutan-1-one with ammonia followed by reduction will yield this compound. Using a primary amine like methylamine will result in the formation of N-methyl-3-methylcyclobutan-1-amine.

Table 1: Reductive Amination of 3-Methylcyclobutan-1-one

| Amine Source | Reducing Agent | Product |

| Ammonia (NH₃) | NaBH₃CN | This compound |

| Methylamine (CH₃NH₂) | NaBH₄ | N-methyl-3-methylcyclobutan-1-amine |

The reaction of 3-methylcyclobutan-1-one with a Grignard reagent can be used to introduce other functional groups and create more complex derivatives. For example, a Grignard reaction followed by other transformations can lead to substituted 3-methylcyclobutanol (B1603523) derivatives, which can then be converted to the corresponding amines. calstate.edu

Utilizing 3-Oxocyclobutane-1-carboxylic Acid Derivatives

The synthesis of this compound and its analogs can be effectively achieved starting from commercially available 3-oxocyclobutane-1-carboxylic acid. This precursor serves as a versatile platform for introducing the desired methyl and amine functionalities onto the cyclobutane ring through a sequence of stereocontrolled reactions.

A key strategy involves a two-step process initiated by a Grignard reaction. calstate.edu The treatment of 3-oxocyclobutane-1-carboxylic acid with a methyl Grignard reagent (such as methylmagnesium bromide) leads to the formation of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid. This reaction typically produces a mixture of cis and trans diastereomers, which can be separated or used as a mixture in subsequent steps.

Following the Grignard addition, the carboxylic acid group is converted into an amine. This is commonly accomplished through an amide coupling reaction followed by a Hoffman rearrangement, or by a Curtius or Schmidt rearrangement. For instance, the carboxylic acid can be activated and coupled with an amine source, or converted to an acyl azide which then rearranges to an isocyanate, and is subsequently hydrolyzed to yield the primary amine. calstate.edu

A representative reaction scheme is detailed below:

Table 1: Synthesis of 3-Hydroxy-3-methylcyclobutane-1-carboxylic Acid

| Step | Reactant(s) | Reagent(s) | Product | Description |

| 1 | 3-Oxocyclobutane-1-carboxylic acid | 1. Methylmagnesium bromide (CH₃MgBr) in an ether solvent (e.g., THF, Et₂O) | cis/trans-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | Nucleophilic addition of the Grignard reagent to the ketone, followed by an acidic workup to protonate the resulting alkoxide. calstate.edu |

| 2 | cis/trans-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. Heat (Toluene) 4. H₂O/H⁺ | cis/trans-3-Hydroxy-3-methylcyclobutan-1-amine | Conversion of the carboxylic acid to an acyl azide via an acyl chloride, followed by a Curtius rearrangement to an isocyanate, which is then hydrolyzed to the amine. |

This methodology provides a direct route to 3-hydroxy-3-methylcyclobutane-1-amine derivatives. To obtain the target compound, this compound, a subsequent deoxygenation step would be required to remove the hydroxyl group.

Multi-component and Cascade Reactions for Cyclobutane Amine Frameworks

Multi-component reactions (MCRs) and cascade (or domino) reactions represent highly efficient strategies for the synthesis of complex molecular architectures like substituted cyclobutanes from simple precursors in a single operation. wikipedia.orgtaltech.ee These reactions enhance atom economy and reduce synthetic steps by avoiding the isolation of intermediates. wikipedia.org

A notable approach for constructing the cyclobutane core involves a visible-light-induced [2+2] photocycloaddition in a multi-component cascade. nih.govresearchgate.net This method can merge reactions like an aldol (B89426) or Wittig reaction with the cycloaddition. For example, an aldehyde and a ketone can first undergo an in-situ aldol condensation to form an enone, which then participates in a [2+2] cycloaddition with an olefin under visible light irradiation, catalyzed by a photosensitizer like [Ir(ppy)₃]. nih.govresearchgate.net This strategy allows for the assembly of highly substituted cyclobutane rings from readily available starting materials.

Table 2: Illustrative Multi-component Cascade for Cyclobutane Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Key Intermediate | Product Type | Reference |

| Aldol-[2+2] Cascade | Aldehyde, Ketone, Olefin | [Ir(ppy)₃], Visible Light | In situ generated enone | Substituted Cyclobutane | nih.gov |

| Wittig-[2+2] Cascade | Aldehyde, Phosphorus Ylide, Olefin | [Ir(ppy)₃], Visible Light | In situ generated enone | Substituted Cyclobutane | researchgate.net |

While these methods build the core cyclobutane structure, the introduction of the amine functionality can be part of the MCR itself or be achieved through subsequent functional group transformation. For instance, the Ugi reaction, a well-known MCR, has been applied to cyclobutanone. acs.org The Ugi reaction of cyclobutanone, an amine, a carboxylic acid, and an isocyanide can produce an α-acylamino cyclobutane carboxamide derivative in a single step. This directly installs an amine (as part of an amide) and a carboxamide group on the cyclobutane ring.

The general scheme for an Ugi reaction involving cyclobutanone is as follows:

Table 3: Ugi Reaction with Cyclobutanone

| Carbonyl Component | Amine Component | Acid Component | Isocyanide Component | Product |

| Cyclobutanone | R¹-NH₂ | R²-COOH | R³-NC | α-(R²-carbonylamino)-N-R³-cyclobutane-carboxamide |

This MCR approach offers a powerful and convergent route to complex cyclobutane derivatives, including precursors for this compound, by strategically choosing the appropriate starting components. acs.org

Reactivity and Reaction Mechanisms of 3 Methylcyclobutan 1 Amine

Ring-Opening Reactions of Cyclobutane (B1203170) Amines

The cyclobutane ring, with bond angles significantly deviating from the ideal 109.5°, possesses considerable ring strain. This strain serves as a thermodynamic driving force for reactions that involve cleavage of the ring's carbon-carbon bonds. illinois.edu

Lewis acids can catalyze the cleavage of cyclobutane rings by activating the structure towards nucleophilic attack or rearrangement. chemrxiv.orgresearchgate.net In the case of cyclobutane amines, a Lewis acid can coordinate to the amine nitrogen or, more likely, to a derivative of the amine. For instance, a "cycloaddition/ring-opening" strategy has been developed for bicyclo[1.1.0]butanes (BCBs), which are related strained systems. In this process, a Lewis acid like B(C₆F₅)₃ activates the BCB, facilitating a reaction with triazinanes to form an intermediate that is then opened under acidic conditions to yield cis-cyclobutyl diamines. chemrxiv.orgnih.gov This type of strategy, involving activation and subsequent cleavage, showcases a pathway for the controlled opening of strained cyclobutane systems.

| Reaction Type | Catalyst/Reagent | Key Feature | Outcome |

| Lewis Acid-Catalyzed Ring Opening | Lewis Acids (e.g., B(C₆F₅)₃, In(OTf)₃) | Activation of the strained ring | Formation of functionalized, ring-opened products chemrxiv.org |

| Acid-Mediated Cleavage | Strong Acids | Protonation and cleavage of intermediates | Generation of linear or rearranged structures |

Direct nucleophilic attack on an unsubstituted cyclobutane ring is challenging. However, the ring can be opened by nucleophiles if an appropriate activating or directing group is present. In "donor-acceptor" cyclobutanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, Lewis acid catalysis can facilitate nucleophilic ring-opening. researchgate.net For a compound like 3-Methylcyclobutan-1-amine, conversion of the amine to a better directing or activating group could render the cyclobutane ring susceptible to attack by an external nucleophile, leading to a ring-opened product.

The strain energy of the cyclobutane ring also facilitates its cleavage via radical pathways. rsc.org Homolytic ring-opening can be initiated by generating a radical adjacent to the ring. For cyclobutane amines, this can be achieved by converting the amine to an imine, which can then be transformed into an iminyl radical. Such radicals are known to induce ring opening. acs.org This process, often involving photoredox catalysis or radical initiators, generates a diradical intermediate that can undergo further reactions. nih.govnih.gov The reaction of 1,3-disubstituted acyl bicyclobutanes with alkyl halides under visible light, for example, proceeds through a radical ring-opening mechanism to form functionalized cyclobutenes. rsc.org

Transition metals are highly effective at mediating the cleavage of C-C bonds in strained rings like cyclobutane. illinois.edusnnu.edu.cn This C-C bond activation typically occurs via oxidative addition of the metal into a C-C bond, a process driven by the release of ring strain. snnu.edu.cn The resulting organometallic intermediate can then undergo various transformations. nih.gov

The amine functionality in a cyclobutane derivative can serve as a directing group to guide the metal catalyst to a specific C-C bond, enhancing reaction rates and regioselectivity. illinois.edunih.gov For example, a strategy involving an amine co-catalyst has been used to generate an imine intermediate from a cyclobutanone (B123998). This imine then directs a rhodium catalyst to cleave the adjacent C-C bond, leading to the formation of bridged-ring systems after subsequent steps. nih.gov This highlights how the amine group in this compound, or its derivatives, could direct metal-catalyzed ring-opening reactions.

| Metal Catalyst | Reaction Type | Key Feature |

| Rhodium (Rh) | C-C Activation / Cycloaddition | Amine/imine can act as a directing group nih.gov |

| Palladium (Pd) | Ring-Opening Coupling | Effective for various cyclobutane derivatives chemrxiv.org |

| Nickel (Ni) | Cycloaddition | Used in reactions with cyclobutanones nih.gov |

| Cobalt (Co) | Oxidative Cyclization | Can be used for coupling alkynes and cyclobutenes researchgate.net |

Reactivity of the Amine Functionality

The primary amine group of this compound possesses a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. studysmarter.co.ukmsu.edu This allows it to participate in a wide array of reactions typical of primary amines.

As a nucleophile, the amine group can attack electrophilic centers. studysmarter.co.uk A classic example is the reaction with aldehydes or ketones to form an imine, also known as a Schiff base. libretexts.org This reaction is a reversible, acid-catalyzed nucleophilic addition-elimination. libretexts.org

The mechanism involves two main stages:

Nucleophilic Addition: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to a tetrahedral intermediate called a carbinolamine after a proton transfer. libretexts.orgresearchgate.net

Dehydration: The carbinolamine is then protonated on its oxygen atom by the acid catalyst, converting the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product (C=N bond) and regenerates the catalyst. libretexts.orglibretexts.org

The rate of imine formation is generally highest at a pH of around 5. libretexts.org At lower pH, most of the amine is protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the carbinolamine's hydroxyl group to facilitate its removal as water. libretexts.org

Participation in Coupling Reactions

Cyclobutane amines, including derivatives of this compound, serve as valuable building blocks in coupling reactions to form more complex molecular architectures. The amine functional group acts as a nucleophile, enabling its participation in various carbon-nitrogen bond-forming reactions.

Research has pointed towards the potential utility of cyclobutane amines in palladium or nickel-catalyzed cross-coupling reactions. For instance, palladium-catalyzed C-H arylation has been explored for aminocyclobutane to create cis-3-arylcyclobutan-1-amine products in a single step, utilizing a transient directing group strategy. calstate.edu This highlights the capacity of the cyclobutane amine scaffold to undergo sophisticated, catalyzed coupling processes.

Furthermore, reactions like the Chan-Lam coupling, which involves the copper-catalyzed formation of a carbon-nitrogen bond between an amine and a boronic acid, are applicable to cyclobutane amine derivatives. ambeed.com The reactivity of the methamine group in compounds like trans-3-Hydroxy-3-methylcyclobutane-1-methamine allows it to act as a nucleophile in coupling reactions with various electrophiles. smolecule.com These reactions are crucial for synthesizing diverse libraries of compounds for applications such as drug discovery.

Derivatization Reactions, e.g., Amide Formation

The primary amine group of this compound is readily derivatized, most commonly through amide formation. This reaction is typically achieved by treating the amine with an acylating agent, such as an acid chloride or an anhydride, often in the presence of a base to neutralize the acid byproduct. libretexts.org

A common laboratory procedure involves reacting a cyclobutane amine with an acid chloride like benzoyl chloride or pivaloyl chloride in a solvent like dichloromethane (B109758) (DCM) with a base such as triethylamine. calstate.edu This method effectively converts the amine into the corresponding amide. For example, 3-phenylcyclobutan-1-amine (B2358703) can be readily converted to its benzoyl or pivaloyl amide derivative. calstate.edu The formation of an amide bond can also be achieved using carboxylic acids activated by coupling agents. calstate.edu

This derivatization is not only a means of synthesizing new compounds but also serves as a protection strategy in multi-step syntheses. By converting the amine to a less reactive amide, other parts of the molecule can be modified selectively. The resulting amide can later be hydrolyzed back to the amine under acidic or basic conditions, although this often requires more forceful conditions than the hydrolysis of esters. libretexts.org The reduction of amides, for instance with lithium aluminum hydride (LiAlH₄), provides a route to substituted amines. libretexts.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 3-Phenylcyclobutan-1-amine | Benzoyl chloride | Amide | calstate.edu |

| 3-Phenylcyclobutan-1-amine | Pivaloyl chloride | Amide | calstate.edu |

| Amine | Acid Chloride | Amide | libretexts.org |

| 3-hydroxy-3-methylcyclobutane-1-carboxylic acid | Amine Derivative (with coupling agent) | Amide | calstate.edu |

Pericyclic Reactions Involving Cyclobutane Amines

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. hhrc.ac.inebsco.com While classic examples involve hydrocarbons, derivatives such as cyclobutane amines can also participate in or be products of such transformations.

A notable example is the photoredox-mediated radical strain-release/ ru.nlru.nl-rearrangement cascade. In this process, bicyclo[1.1.0]butanes (BCBs) or cyclobutenes react with tertiary amines, which act as radical donors, to generate polysubstituted cyclobutanes. rsc.org This method allows for the synthesis of structurally diverse 1,1,3- and 1,1,2-trisubstituted cyclobutanes that contain a non-natural amino acid scaffold under mild conditions. rsc.org The key to this reactivity is the generation of a silylketene acetal (B89532) intermediate through a strain-release radical addition. rsc.org

The thermal or photochemical cycloreversion of cyclobutane rings is another well-studied pericyclic reaction. researchgate.net While often studied with simple cyclobutanes, the principles apply to substituted derivatives. Thermal reactions of cyclobutane radical cations, for instance, have very low activation barriers. researchgate.net The electrocyclic ring-opening of cyclobutene (B1205218) to 1,3-butadiene (B125203) is a classic, reversible pericyclic reaction that proceeds through a concerted transition state. masterorganicchemistry.com The stereochemistry of these reactions is dictated by whether the process is activated by heat (thermal) or light (photochemical). masterorganicchemistry.com

Mechanistic Investigations of Transformations

Understanding the mechanisms of reactions involving cyclobutane amines is crucial for controlling reaction outcomes and designing new synthetic methods. This involves studying the energetic pathways, transient species, and rates of these transformations.

The transition state is a high-energy, short-lived atomic configuration that exists at the peak of the energy profile in a reaction coordinate diagram. masterorganicchemistry.com Computational studies are a powerful tool for analyzing the transition states of reactions involving cyclobutane derivatives.

For instance, in the reaction of enamines with nitroalkenes that may form cyclobutane intermediates, density functional theory (DFT) calculations (at the M06-2X/6-311+G(d,p) level) have been used to evaluate the energy barriers of the transition states leading to different stereoisomers. acs.org These calculations can predict which stereoisomeric product is favored kinetically by comparing the energies of the respective transition states. acs.org In another example, computational analysis of a ru.nlru.nl-rearrangement involving a 2-aminoalkyl substituted cyclobutane was conducted to explain the origin of stereoselectivity, attributing it to steric repulsion effects in the transition states. rsc.org The interconversion of cyclobutene and 1,3-butadiene through an electrocyclic reaction proceeds via a common transition state. masterorganicchemistry.com

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. Their stability and structure significantly influence the course of a reaction. In the context of cyclobutane chemistry, "overbred intermediates"—strained structures that can be fragmented to form more complex molecules—are of significant interest. nih.gov

Kinetic studies measure the rate at which a reaction occurs, providing insight into the reaction mechanism. For reactions involving cyclobutane derivatives, kinetic investigations have often focused on substitution or rearrangement processes.

Detailed kinetic and mechanistic studies have been performed on the displacement of the cyclobutane-1,1-dicarboxylate (B1232482) (cbdca) ligand from palladium(II) and platinum(II) complexes. These studies often reveal multi-step reaction pathways. For example, the substitution of the cbdca ligand from [Pd(en)(cbdca)] showed two consecutive reaction steps. The rates of these steps were measured under pseudo-first-order conditions, and the influence of factors like nucleophile concentration and acidity on the observed rate constants (k_obs) was determined. It was found that the rate of ligand displacement could be significantly influenced by the acidity of the solution, with acid-catalyzed pathways being prominent. The relative stability of reaction intermediates can also explain disappointingly low reaction rates observed in certain catalytic cycles. acs.org

| Reaction Type | Key Findings | References |

| Ligand Substitution on Pd(II) complex | Two consecutive reaction steps observed; rate influenced by nucleophile concentration. | |

| Ligand Substitution on Pt(II) complex | Acid-catalyzed displacement pathway identified; ring-opening step is faster than the second step at low acid concentrations. | |

| Catalytic Nitro-Michael Reaction | The stability of cyclobutane intermediates can explain low reaction rates. | acs.org |

| Kinetic Resolution | A practical method to obtain enantiomerically enriched compounds based on differing reaction rates of enantiomers. | researchgate.net |

Stereochemical Aspects and Conformational Analysis of 3 Methylcyclobutan 1 Amine

Chirality and Diastereomerism in 3-Methylcyclobutan-1-amine

This compound possesses two stereocenters at the C1 and C3 positions, where the amino and methyl groups are attached, respectively. This gives rise to the possibility of stereoisomerism. Specifically, the molecule can exist as two pairs of enantiomers, which are diastereomers of each other: cis-3-methylcyclobutan-1-amine and trans-3-methylcyclobutan-1-amine.

The cis isomer has the methyl and amino groups on the same side of the cyclobutane (B1203170) ring, while the trans isomer has them on opposite sides. Each of these diastereomers is chiral and can exist as a pair of non-superimposable mirror images (enantiomers). For instance, there are (1R,3S) and (1S,3R) enantiomers for the cis isomer, and (1R,3R) and (1S,3S) enantiomers for the trans isomer. The presence of these stereoisomers is significant in fields like medicinal chemistry, where different stereoisomers can exhibit distinct biological activities. ru.nlchemshuttle.com

The unique puckered structure of the cyclobutane ring, combined with the substitution pattern, results in a complex stereochemical landscape. ru.nl The ability to control and separate these isomers is crucial for developing specific applications, as seen in the synthesis of drug candidates where conformational restriction by the cyclobutane ring can lead to selective receptor binding. ru.nlchemshuttle.com

Conformational Dynamics of the Cyclobutane Ring

The cyclobutane ring is not planar. To alleviate the angle and torsional strain that would be present in a flat structure, it adopts a puckered or "butterfly" conformation. saskoer.camasterorganicchemistry.com This non-planar arrangement is in a constant state of flux, undergoing rapid conformational changes.

The puckered conformation of cyclobutane is characterized by a dihedral angle of about 25° to 30°, which reduces the eclipsing interactions between adjacent hydrogen atoms that would occur in a planar conformation. acs.orglibretexts.org This puckering is not static; the ring undergoes a rapid inversion process, often called a "ring flip," where one puckered conformation converts to another. saskoer.cawikipedia.org In this process, the "flap" of the butterfly moves from one side to the other, passing through a higher-energy planar transition state. saskoer.camasterorganicchemistry.com For unsubstituted cyclobutane, this energy barrier to inversion is very low, allowing for rapid interconversion between the conformers at room temperature. saskoer.ca This dynamic equilibrium between different puckered forms is a key feature of the cyclobutane system.

The presence of substituents, such as the methyl and amino groups in this compound, significantly influences the conformational dynamics of the cyclobutane ring. Substituents can introduce steric strain, which affects the stability of different puckered conformations. acs.orgnih.gov In a 1,3-disubstituted cyclobutane like this compound, the substituents can occupy either axial-like or equatorial-like positions in the puckered ring.

Stereochemical Control in Cyclobutane Amination Reactions

Achieving stereochemical control in the synthesis of substituted cyclobutanes, including amination reactions to produce compounds like this compound, is a significant challenge in organic synthesis. calstate.edunih.gov The desired stereoisomer (cis or trans) can often be obtained by carefully selecting the starting materials and reaction conditions.

One common strategy involves the stereospecific amination of a mesylated cyclobutanol (B46151). This reaction typically proceeds with a complete inversion of stereochemistry at the reaction center, following an S_N2-type mechanism. researchgate.net For example, starting with a trans-3-methylcyclobutanol derivative could lead to the formation of a cis-3-methylcyclobutan-1-amine. Another approach involves the catalytic C-H functionalization of cyclobutanes, where the choice of catalyst can direct the reaction to a specific position and control the stereochemical outcome. nih.gov Furthermore, ring-contraction methodologies, such as the transformation of pyrrolidines, can also provide stereospecific routes to cyclobutane derivatives, preserving the stereochemical information from the starting material. ntu.ac.uk

| Reaction Type | Stereochemical Outcome | Key Features |

| Amination of Mesylated Cyclobutanol | Inversion of stereochemistry | S_N2 mechanism; allows for predictable stereochemical control. researchgate.net |

| Catalytic C-H Functionalization | Catalyst-dependent | Can provide access to specific isomers by directing the reaction to a particular C-H bond. nih.gov |

| Ring Contraction of Pyrrolidines | Stereospecific | The stereochemistry of the starting pyrrolidine (B122466) is transferred to the cyclobutane product. ntu.ac.uk |

Spectroscopic Elucidation of Stereochemistry

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for determining the stereochemistry of molecules like this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. researchgate.netnptel.ac.in For this compound, the chemical shifts and coupling constants of the ring protons are particularly informative for distinguishing between cis and trans isomers.

In the ¹H NMR spectrum, the relative orientation of the protons on the cyclobutane ring affects their coupling constants (J-values). The magnitude of these couplings can often be correlated with the dihedral angles between the protons, which differ between the cis and trans isomers. acs.orgtandfonline.com For instance, a larger coupling constant is typically observed between protons that are trans to each other compared to those that are cis.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, are powerful for determining the through-space proximity of protons. tandfonline.comnih.gov For the cis isomer of this compound, NOE correlations would be expected between the protons of the methyl group and the proton on the carbon bearing the amino group, as they are on the same side of the ring. Such correlations would be absent or much weaker in the trans isomer. nih.gov The interpretation of NMR data, often supported by computational studies, allows for the unambiguous assignment of the relative stereochemistry of the substituents on the cyclobutane ring. acs.orgresearchgate.net

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a definitive technique for elucidating the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and conformational arrangements in the solid state. Studies on derivatives of this compound have leveraged this method to understand the influence of various substituents on the geometry and packing of the cyclobutane ring system.

Detailed research on complex derivatives has provided valuable insights into their stereochemistry. For instance, the crystal structures of several thiazole-containing derivatives have been determined, revealing key structural features of the substituted 3-methylcyclobutyl moiety.

One such study focused on 2-chloro-N-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-thiazol-2-yl}-acetamide . osti.gov The analysis confirmed the molecular geometry and packing arrangement in the crystal lattice. The compound was found to crystallize in the monoclinic space group P2₁/c with four molecules (Z = 4) in the unit cell. osti.gov This structural determination was crucial for validating the results of computational studies, which showed good agreement between calculated and experimental data for bond lengths and angles. osti.gov

Another extensively studied derivative is (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid . iucr.orgresearchgate.net This compound crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule in the asymmetric unit (Z' = 1). iucr.orgresearchgate.net The X-ray analysis revealed that the molecule is non-planar, with a significant twist between the thiazole (B1198619) and the phenyl rings, which subtend a dihedral angle of 88.29 (11)°. iucr.orgresearchgate.net

Crucially, the conformation of the four-membered ring was detailed. The cyclobutyl ring itself is puckered, a characteristic feature of such strained ring systems, and is twisted with respect to the thiazole and benzene (B151609) rings by 58.1 (2)° and 40.2 (2)°, respectively. iucr.org The geometry is partially stabilized by an intramolecular N—H⋯O hydrogen bond. iucr.orgresearchgate.net In the crystal, molecules are linked by intermolecular O—H⋯N hydrogen bonds, which form supramolecular ribbon-like structures. iucr.orgresearchgate.net A search of the Cambridge Structural Database (CSD) has identified several other related structures containing the 4-(3-methyl-3-phenylcyclobutyl)thiazole moiety, such as N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide. iucr.org

The crystallographic data for these derivatives are summarized in the tables below.

Table 1: Crystallographic Data for 2-chloro-N-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-thiazol-2-yl}-acetamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

Data sourced from a study by Demir, S. et al. (2010). osti.gov

Table 2: Crystallographic and Geometric Data for (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Molecules in Asymmetric Unit (Z') | 1 |

| Dihedral Angle (Thiazole-Benzene) | 88.29 (11)° |

| Twist Angle (Cyclobutyl-Thiazole) | 58.1 (2)° |

| Twist Angle (Cyclobutyl-Benzene) | 40.2 (2)° |

Data sourced from a study by Qadir, A. M. et al. (2021). iucr.orgresearchgate.net

These crystallographic studies provide foundational data for understanding the conformational preferences and non-covalent interactions that govern the solid-state structures of this compound derivatives.

Theoretical and Computational Investigations of 3 Methylcyclobutan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of compounds like 3-methylcyclobutan-1-amine. High-level computational methods allow for the precise prediction of geometries, electronic characteristics, and thermodynamic stabilities, offering insights that are often difficult to obtain through experimental means alone.

Computational studies on cyclobutane (B1203170) and its derivatives consistently reveal a non-planar, puckered geometry that minimizes both angle strain and torsional strain. Unlike a hypothetical planar structure with 90° internal angles, the puckered conformation allows for a slight reduction in the eclipsing interactions between adjacent hydrogen atoms. libretexts.org

For the cyclobutane ring, this puckering results in C-C-C bond angles of approximately 88° and a characteristic ring puckering angle. libretexts.org In the case of substituted cyclobutanes like 3-methylenecyclobutan-1-amine, a closely related structure, the equilibrium ring dihedral angle has been calculated to be around 27.9 degrees. The methyl and amine substituents on the this compound ring would occupy specific pseudo-axial or pseudo-equatorial positions on this puckered ring to achieve the lowest energy conformation.

The electronic structure is significantly influenced by the interplay between the strained cyclobutane ring and the functional groups. The amino group (-NH₂) is electron-donating, while the carbon atoms of the cyclobutane ring typically carry slightly positive charges due to the withdrawal of electron density into the strained bonding orbitals. This charge distribution is further modulated by hyperconjugative interactions, where electron density from C-H bonds can delocalize into the antibonding orbitals of adjacent C-C bonds, providing a degree of stabilization to the strained system.

The thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHf°) and Gibbs free energy (G), are key indicators of its stability. These values can be calculated with high accuracy using advanced quantum chemical methods like the Gaussian-4 (G4) theory or complete basis set (CBS) procedures. mdpi.com These methods involve calculating total energies, zero-point vibrational energies (ZPE), and thermal corrections. mdpi.comresearchgate.net

| Compound | Method | Calculated Enthalpy of Formation (kJ/mol) | Source |

|---|---|---|---|

| Methylamine (B109427) (MeNH₂) | G2MP2 | -28.0 | researchgate.net |

| Ethylamine (EtNH₂) | G2MP2 | -48.0 | researchgate.net |

| Propylamine (PrNH₂) | G2MP2 | -70.2 | researchgate.net |

| Cyclobutane-1,3-dione (B95015) | CBS-Q | -56.1 (kcal/mol) | acs.org |

Note: The value for cyclobutane-1,3-dione is given in kcal/mol as presented in the source.

These calculations are crucial for understanding the thermodynamic landscape of reactions involving this compound. mdpi.com

Analysis of Ring Strain Energy in Cyclobutane Systems

Ring strain is a defining characteristic of cyclobutane chemistry. It represents the increase in potential energy of a cyclic molecule due to its geometry being forced to deviate from the ideal, strain-free state. This excess energy significantly influences the molecule's stability and reactivity.

The concept of ring strain was first proposed by Adolf von Baeyer in 1885. vpscience.orgcutm.ac.in His theory posited that deviations from the ideal tetrahedral bond angle of 109.5° created "angle strain," destabilizing the ring. libretexts.org For a planar cyclobutane with 90° angles, Baeyer predicted significant strain. vpscience.org

While foundational, Baeyer's theory was incomplete as it assumed planar rings and only considered angle strain. cutm.ac.in Modern understanding, supported by computational models, recognizes that the total ring strain in cyclobutane is a composite of:

Angle Strain : The strain resulting from the compression of the C-C-C bond angles (to ~88-90°) from the ideal 109.5°. libretexts.orgopenochem.org

Torsional Strain : The strain caused by the eclipsing or near-eclipsing interactions of C-H bonds on adjacent carbon atoms. libretexts.orglibretexts.org Cyclobutane puckers to relieve some of this torsional strain, though it remains significant. libretexts.org

1,3-Repulsions : Non-bonded steric repulsion between the carbon atoms at positions 1 and 3 across the ring, which can lead to a lengthening of the C-C bonds.

The conventional strain energy of cyclobutane is experimentally and computationally determined to be about 26.3 kcal/mol. masterorganicchemistry.com Computational studies on substituted cyclobutanes have shown that substituents can either increase or decrease this value. For example, calculations on 1,1-dimethylcyclobutane indicate it is significantly less strained than the parent cyclobutane, suggesting a thermodynamic component to the Thorpe-Ingold or gem-dimethyl effect. researchgate.netacs.org

The substantial ring strain energy makes cyclobutane systems thermodynamically less stable and more reactive than their open-chain analogues or larger cycloalkanes like cyclopentane (B165970) and cyclohexane. libretexts.orgfiveable.me This high potential energy provides a thermodynamic driving force for reactions that lead to the opening of the four-membered ring, as this relieves the inherent strain. vpscience.orgfiveable.meresearchgate.net

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Source |

|---|---|---|---|

| Cyclopropane | 3 | 27.6 | masterorganicchemistry.com |

| Cyclobutane | 4 | 26.3 | masterorganicchemistry.com |

| Cyclopentane | 5 | 6.5 | vpscience.org |

| Cyclohexane | 6 | ~0 | openochem.org |

The stability of this compound is therefore a balance between the destabilizing effect of the ring strain and the electronic nature of its substituents. The presence of the strained ring is a key predictor of its chemical behavior, making it susceptible to reactions that would not be favorable for a similar amine on a strain-free carbon skeleton. For instance, maintaining specific temperature conditions during hydrogenation reactions of related cyclobutanol (B46151) compounds is critical to prevent rearrangements induced by the ring strain. smolecule.com

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to explore the detailed pathways of chemical reactions, including identifying intermediates, locating transition states, and calculating activation energies. For strained systems like this compound, these studies are vital for understanding their complex reactivity.

Density Functional Theory (DFT), often using functionals like B3LYP, is a common method for investigating reaction mechanisms of cyclobutane derivatives. researchgate.netacs.org While specific mechanistic studies on this compound are not prominent, research on analogous systems illustrates the approach. For example, computational studies have been performed on:

Vinylcyclopropane-Cyclopentene Rearrangements : DFT calculations have been used to study the rearrangement mechanisms for various substituted vinylcyclopropanes, including amino-substituted derivatives. acs.org These studies map out the diradical intermediates and transition states that govern product formation and stereochemistry. acs.org

Deamination Reactions : The deamination of cyclopropyldiazonium chloride, another strained-ring amine derivative, was studied using B3LYP/6-31G* calculations. researchgate.net The computations located the transition state and showed that the reaction proceeds through an ion pair to yield a ring-opened product, allyl chloride. researchgate.net

C-C Bond Activation : The nickel-catalyzed cascade C-C bond activation and carboxylation of cyclobutanone (B123998) derivatives have been described, where computational efforts helped to reveal key steps of the catalytic cycle. unibo.it

These examples demonstrate how computational modeling can be applied to predict the likely reaction pathways for this compound, such as ring-opening reactions, rearrangements, or cycloadditions, by elucidating the energetic profiles of the involved species. researchgate.netresearchgate.net

Transition State Mapping and Characterization

Transition state (TS) theory is fundamental in understanding the kinetics of chemical reactions. Computational chemistry enables the mapping of potential energy surfaces and the characterization of transition states, which are first-order saddle points representing the highest energy barrier along a reaction coordinate. For reactions involving this compound, such as ring-opening or substitution reactions, computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed. acs.org

Calculations can determine the geometries and energies of both reactants and transition states. acs.org For instance, in a hypothetical nucleophilic substitution at the amine group, the transition state would feature a partially formed bond with the incoming nucleophile and a partially broken bond with the leaving group. The characterization of this transition state involves identifying the imaginary frequency corresponding to the reaction coordinate.

| Parameter | Reactant (this compound) | Transition State | Product |

| Geometry | Optimized ground state | Saddle point on PES | Optimized ground state |

| Energy (kcal/mol) | 0 (Reference) | Calculated activation energy | Calculated reaction energy |

| Imaginary Frequencies | 0 | 1 | 0 |

This table provides an illustrative example of parameters calculated in transition state analysis. Actual values would be dependent on the specific reaction being studied.

Molecular Dynamics Simulations for Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. The presence of substituents, a methyl group and an amine group, on the cyclobutane ring of this compound leads to various possible stereoisomers (cis and trans) and conformers. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules.

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the observation of conformational changes, such as ring puckering and the rotation of substituent groups. By analyzing the simulation trajectory, the relative populations and free energies of different conformers can be determined, providing a detailed picture of the molecule's dynamic behavior in solution.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| cis-equatorial-equatorial | ~25° | 0.0 | High |

| cis-axial-axial | ~-25° | Higher | Low |

| trans-equatorial-axial | ~25° | Intermediate | Moderate |

| trans-axial-equatorial | ~-25° | Intermediate | Moderate |

This table illustrates hypothetical data from a conformational analysis of this compound isomers. The terms equatorial and axial refer to the substituent positions relative to the puckered ring. Actual values would be obtained from detailed MD simulations.

Predictive Modeling for Chemical Transformations

Predictive modeling uses computational algorithms to forecast the outcomes of chemical reactions or the properties of molecules. For this compound, this can include predicting its reactivity in various chemical transformations or its physicochemical properties. acs.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) and machine learning models can be trained on datasets of related compounds to make these predictions.

For chemical transformations, predictive models can estimate reaction barriers and product distributions for processes like N-alkylation, acylation, or participation in cyclization reactions. These models often rely on descriptors calculated from the molecule's structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies) and steric parameters.

| Property | Predicted Value | Method |

| pKa | ~10.5 | DFT calculations with a solvation model |

| LogP | ~1.2 | Fragment-based prediction |

| Boiling Point (°C) | ~115 | QSAR model based on molecular weight and polarity |

| Reactivity towards Electrophiles | High at Nitrogen | Analysis of electrostatic potential maps |

This table presents examples of predicted properties for this compound using various computational models. These values are illustrative and would require specific calculations for verification.

3 Methylcyclobutan 1 Amine As a Synthetic Precursor in Organic Chemistry

Building Block in Complex Molecule Synthesis

The utility of 3-methylcyclobutan-1-amine as a foundational component in the synthesis of intricate molecules is well-established. Small ring systems are crucial as fundamental scaffolds in molecular design and as key components in pharmacologically active compounds. researchgate.net The cyclobutane (B1203170) ring, in particular, is a structural motif found in numerous natural products, including terpenoids and alkaloids, which often exhibit potent biological activities. rsc.org Its incorporation into molecular design is a strategy to build complex architectures. chemistryviews.org

The synthesis of derivatives from this precursor allows for the creation of a wide range of compounds. For instance, methods have been developed for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes, enhancing the chemical diversity of these small ring building blocks for applications in medicinal chemistry. epfl.ch The aminocyclobutane motif itself is present in several pharmaceutical compounds, such as the androgen receptor antagonist Apalutamide and the antiviral agent Lobocavir. epfl.ch

Scaffolds for sp³-rich Chemical Space Exploration

In modern drug discovery, there is a significant trend towards exploring "sp³-rich" chemical space. Molecules with a higher fraction of sp³-hybridized carbon atoms tend to have more three-dimensional structures, which can lead to improved pharmacological properties. The incorporation of strained rings like cyclobutane is a well-established strategy to increase the fraction of sp³ carbons (Fsp³), enhance molecular rigidity, and often improve solubility and metabolic stability. epfl.ch

Synthetic approaches that utilize building blocks like this compound can yield compounds with substantially greater sp³ character compared to many commercially available compounds. whiterose.ac.uk This expands the range of accessible molecular architectures within what is known as "lead-like" chemical space, offering greater flexibility during the lead optimization phase of drug development. whiterose.ac.uk The design of cyclobutane-based fragments is seen as advantageous due to their favorable physicochemical and 3D properties. vu.nl

Precursor to Substituted Cyclobutane Derivatives

This compound is a key starting material for a variety of substituted cyclobutane derivatives. Its amine functional group provides a reactive handle for numerous chemical transformations. Synthetic chemists have developed a range of methodologies to create stereochemically controlled and diversely functionalized cyclobutanes. calstate.edu

One direct application is the synthesis of N-heterocycle-substituted cyclobutanes. A method starting from commercially available bromocyclobutanes involves a dehydrobromination step followed by a Michael addition of various N-heterocycles, including imidazoles and azoles. epfl.ch This process allows for the efficient formation of heterocyclic aminocyclobutane esters and amides. epfl.ch Furthermore, the resulting ester function can be readily transformed into other functionalities, such as alcohols, carboxylic acids, or other substituted nitrogen groups, demonstrating the synthetic versatility of these intermediates. epfl.ch

Other examples include the synthesis of 2-substituted cyclobutane amino acids from a cyclobutane core, which can be modified to produce compounds like 2,4-methanovaline. unirioja.es Additionally, novel 3-methyl-2-alkylamino-1-halo-1-cyanocyclobutanes have been synthesized and subsequently used to create 2-substituted-5-methylpyridines, which are valuable intermediates in the manufacturing of herbicides. google.com

| Starting Material | Reaction Type | Product Class | Reference |

| Bromocyclobutane | Dehydrobromination / Michael Addition | N-heterocycle-substituted cyclobutanes | epfl.ch |

| Methyl 2-acetamidoacrylate | Formal [2+2] Cycloaddition | 2-Substituted cyclobutane amino acids | unirioja.es |

| Propionaldehyde / α-haloacrylonitrile | Michael-type condensation | 3-Methyl-2-alkylamino-1-halo-1-cyanocyclobutanes | google.com |

Role in Fragment-Based Approaches for Chemical Synthesis

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach uses small, low-complexity molecules ("fragments") as starting points for building more potent and selective drug candidates. The cyclobutyl moiety, while historically underrepresented in FBDD, offers distinct advantages due to its physicochemical properties, defined stereochemistry, and the potential for multiple growth vectors. vu.nl

A proof-of-concept synthesis has been developed to generate diverse libraries of 3D cyclobutane-based fragments. vu.nl This strategy provides access to single diastereomers of cis- and trans-1,3-substituted key intermediates. From a common cyclobutanone (B123998) intermediate, chemical diversity can be achieved through the synthesis of various classes of compounds, including amines, amides, and sulfonamides. vu.nl Such libraries provide attractive 3D fragments for FBDD screening campaigns. vu.nl The aminocyclobutane motif is a key component in these efforts, serving as a versatile scaffold.

Synthetic Utility of Strained Ring Systems in Complex Molecule Construction

The synthetic utility of cyclobutane derivatives is intrinsically linked to the inherent strain within the four-membered ring. researchgate.net This ring strain is not a liability but rather a powerful tool that drives selective chemical transformations, making cyclobutanes compelling targets and versatile intermediates for synthetic chemists. researchgate.netresearchgate.net The energy stored in the strained σ-bonds allows for a variety of reactions that are not readily accessible with acyclic or larger ring systems. researchgate.net

The strain within the cyclobutane ring facilitates diverse chemical transformations, including ring expansions, desymmetrizations, and ring-opening processes, which are critical for constructing complex molecular structures. researchgate.net This reactivity allows the cyclobutane ring to serve as a linchpin in cascade reactions, extending the possibilities in synthetic organic chemistry. researchgate.net For instance, its inherent strain can drive selective C-C bond cleavage and ring expansion, which is particularly useful when constructing intricately embedded cyclobutane moieties in complex natural products. researchgate.net The strained ring acts as a conformationally constrained building block, enabling the construction of molecules with potent biological activities. chemistryviews.org Advanced strategies even utilize highly strained systems like bicyclo[1.1.0]butanes (BCBs) to synthesize four-membered rings through reactions involving 1,2-metallate shifts, further highlighting the utility of ring strain in modern synthesis. nih.gov

| Transformation Type | Driving Force | Application | Reference |

| Ring Expansion | Ring Strain Release | Construction of larger ring systems | researchgate.netresearchgate.net |

| Ring Opening | Ring Strain Release | Access to functionalized linear chains | researchgate.net |

| C-C Bond Cleavage | Inherent Ring Strain | Selective functionalization | researchgate.net |

| Asymmetric Synthesis | Strain Release in B-ate Complexes | Construction of atropisomeric cyclobutanes | nih.gov |

Future Research Directions in 3 Methylcyclobutan 1 Amine Chemistry

Development of Novel Stereoselective Synthetic Pathways

The synthesis of stereochemically pure 3-methylcyclobutan-1-amine and its derivatives remains a significant challenge due to the presence of two stereocenters. Future research will prioritize the development of highly stereoselective synthetic routes to access all four possible stereoisomers in high purity.

One promising avenue is the advancement of biocatalytic methods. Dual-enzyme cascades combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) have shown success in the asymmetric synthesis of chiral amines with two stereocenters from α,β-unsaturated ketones. nih.govacs.org This strategy could be adapted for the synthesis of this compound stereoisomers, potentially starting from 3-methylcyclobut-2-en-1-one. The key advantage of this approach is the ability to generate multiple stereoisomers with high diastereomeric and enantiomeric ratios by selecting enzymes with complementary stereoselectivity. acs.org Future work will likely focus on discovering and engineering new EReds and IReds with broader substrate scopes and improved stability to enhance the efficiency of these biocatalytic cascades. acs.org

Transition-metal-catalyzed asymmetric synthesis is another critical area of development. Methods like rhodium-based asymmetric catalysis, which has been used for the enantioselective arylation of cyclobutane (B1203170) derivatives, could be adapted for the synthesis of chiral this compound analogues. smolecule.com Similarly, palladium-catalyzed reactions, such as the C-H arylation of cyclobutylamine (B51885) using a transient directing group, offer a potential pathway to stereoselectively introduce substituents on the cyclobutane ring. calstate.edu Research into chiral phosphoric acid-catalyzed kinetic resolutions and asymmetric cyclizations also presents a viable strategy for accessing enantiopure cyclobutane building blocks. researchgate.net

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Biocatalytic Cascades (ERed/IRed) | High stereoselectivity (diastereo- and enantioselectivity); Environmentally benign (mild conditions); Access to multiple stereoisomers. nih.govacs.org | Asymmetric reductive amination of a 3-methylcyclobutenone precursor to yield specific stereoisomers of this compound. acs.org |

| Transition-Metal Catalysis | High efficiency and functional group tolerance; Established methods for C-C and C-N bond formation; Potential for stereocontrol with chiral ligands. smolecule.comcalstate.edu | Stereoselective C-H functionalization or cross-coupling reactions on a cyclobutane precursor. calstate.edu |

| Asymmetric Organocatalysis | Metal-free catalysis; High enantioselectivity; Use of small organic molecules as catalysts. researchgate.net | Kinetic resolution of racemic this compound or asymmetric synthesis from a prochiral precursor. researchgate.net |

Exploration of New Reactivity Modes and Mechanistic Understanding

Beyond synthesis, future research will delve into uncovering novel reactivity modes of the this compound scaffold. The interplay between the strained cyclobutane ring and the nucleophilic amine group offers opportunities for unique chemical transformations.

A key area of interest is the selective functionalization of the cyclobutane ring's C-H bonds. The development of methods for the regioselective and stereoselective C-H activation and functionalization would provide direct access to a wide array of substituted derivatives, bypassing lengthy synthetic sequences. calstate.edu Mechanistic studies will be crucial to understand the factors controlling selectivity in these reactions, including the directing effects of the amine group or its derivatives. calstate.edu

The amine functionality itself serves as a handle for diverse transformations. While standard reactions like alkylation and acylation are known, future work could explore more complex cyclization reactions initiated by the amine group to construct novel polycyclic systems. Furthermore, understanding the thermal and catalytic ring-opening and rearrangement reactions of 3-methylcyclobutane derivatives is essential. The thermal isomerization of 3-methylcyclobutene (B14740577) to trans-1,3-pentadiene suggests that the 3-methylcyclobutane framework can undergo controlled ring-cleavage reactions, a process that could be harnessed for synthetic purposes. acs.org Detailed mechanistic investigations, combining experimental techniques like kinetic studies with computational modeling, will be vital to predict and control these reactivity patterns.

Integration with Advanced Catalysis, e.g., Photoredox Catalysis for Radical Chemistry

The integration of this compound chemistry with advanced catalytic platforms, particularly photoredox catalysis, represents a major frontier. Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates under mild conditions. kit.edunih.gov This approach is highly suitable for activating otherwise inert bonds and forging complex molecular architectures.

For this compound, photoredox catalysis could enable a range of novel transformations. The amine group could participate in redox events, or the catalysis could target the C-H or C-C bonds of the cyclobutane ring. For instance, photoredox-mediated radical addition or cyclization reactions could be developed. nih.gov The use of highly reducing or oxidizing photoredox catalysts, such as certain iridium or ruthenium complexes, or metal-free organic dyes, could allow for the transformation of challenging substrates that are inaccessible through traditional methods. kit.edursc.org

Future research could explore the following photoredox-catalyzed reactions involving this compound or its derivatives:

Decarboxylative or Deaminative Couplings: Using a carboxylic acid or amine derivative as a radical precursor for C-C bond formation.

C-H Functionalization: Direct activation of the ring's C-H bonds to install new functional groups via a radical pathway.

Ring-Opening Functionalization: Combining photoredox catalysis with the inherent strain of the cyclobutane ring to achieve controlled ring-opening and subsequent functionalization.

The development of new organic photoredox catalysts that are inexpensive, sustainable, and less toxic will also be crucial for the broader application of these technologies in the synthesis of this compound derivatives. kit.edu

Computational Design of this compound Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are set to become indispensable tools for accelerating research in this compound chemistry. By providing insights into molecular structure, stability, and reactivity, computational methods can guide experimental efforts, saving time and resources.

Future applications will focus on the in silico design of this compound derivatives with precisely tailored properties. For example, quantum mechanical calculations can be used to predict the conformational preferences of different stereoisomers and substituted analogues. This information is critical for designing molecules that can bind effectively to specific biological targets, such as enzymes or receptors. sci-hub.se

Computational tools can also be used to predict reaction outcomes and elucidate reaction mechanisms. calstate.edu For instance, density functional theory (DFT) calculations can help identify the most likely pathways for catalytic C-H functionalization or ring-opening reactions, guiding the choice of catalysts and reaction conditions. This predictive power supports a "design-test-refine" cycle where computational screening identifies promising candidate molecules and reaction pathways before they are tested in the lab.

| Computational Method | Application in this compound Research | Research Goal |

| Quantum Mechanics (e.g., DFT) | Calculating geometric parameters, reaction energies, and transition state structures. | Predicting reactivity, elucidating reaction mechanisms, understanding stereochemical outcomes. |

| Molecular Dynamics (MD) Simulations | Simulating the conformational dynamics of the molecule and its interaction with solvents or biological macromolecules. | Assessing conformational stability and binding modes of derivatives in biological systems. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with chemical reactivity or biological activity. | Designing new derivatives with enhanced potency or desired reactivity profiles. sci-hub.se |

By integrating these computational approaches, researchers can move beyond serendipitous discovery towards the rational design of this compound derivatives with optimized reactivity for applications in synthesis, catalysis, and medicine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methylcyclobutan-1-amine, and how are intermediates characterized?

- Answer : A typical synthesis involves reductive amination of 3-methylcyclobutanone using sodium borohydride (NaBH₄) or catalytic hydrogenation. For example, cyclobutane derivatives can be synthesized via imine formation followed by reduction (e.g., methoxymethylamine reactions in , though adjusted for methyl substitution). Intermediates are characterized using ¹H/¹³C NMR to confirm amine proton environments and cyclobutane ring integrity, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for stereochemical confirmation when crystalline derivatives are obtained .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Answer : Key techniques include:

- NMR spectroscopy : To resolve cyclobutane ring strain effects (e.g., downfield shifts in ¹H NMR for methyl and amine protons).

- HPLC with derivatization : Using agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance detection sensitivity for trace analysis .

- XlogP calculations : To estimate hydrophobicity, critical for predicting blood-brain barrier permeability in pharmacological studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work under fume hoods with adequate ventilation. Store in sealed containers at 2–8°C to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste handlers .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound derivatives be controlled?

- Answer : Stereoselectivity is achieved via:

- Chiral catalysts : Use of enantioselective reducing agents (e.g., (R)- or (S)-BINAP ligands with palladium) during imine reduction.